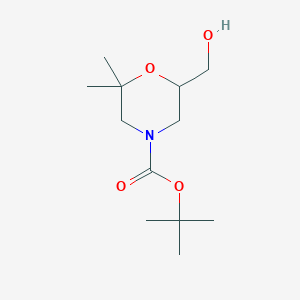

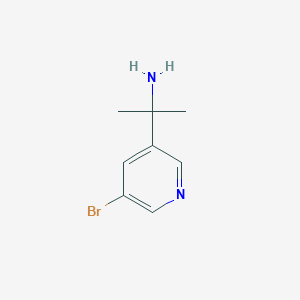

![molecular formula C13H17N3S B1376132 [[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine CAS No. 1421111-26-3](/img/structure/B1376132.png)

[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine

説明

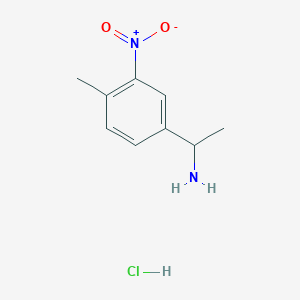

The compound [[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine is a chemical compound with the molecular formula C13H17N3S and a molecular weight of 247.36 g/mol. It has been mentioned in the context of antipsychotic drug research .

Synthesis Analysis

The synthesis of piperidone analogs, which serve as precursors to the piperidine ring, has been a subject of considerable research . A specific synthesis method for a (1,2-benzisothiazol-3-yl)piperazine derivative has been discussed, highlighting its potent and selective profile in primary CNS tests .Molecular Structure Analysis

The molecular structure of this compound is based on a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The structure-activity relationship of the piperidones has been established .Chemical Reactions Analysis

The compound has been involved in studies related to polymorphs and pharmacokinetics of an antipsychotic drug candidate . Different forms of the compound have been discovered and characterized by various methods such as powder X-ray diffraction, thermal analysis, and more .Physical And Chemical Properties Analysis

The compound has been investigated for preformulation evaluation by crystallography methods . Different forms of the compound have different release rates in water and bioavailability .科学的研究の応用

Lurasidone: Efficacy and Safety in Psychotic and Mood Disorders

Lurasidone, which contains the benzisothiazolyl piperazine moiety, is a second-generation antipsychotic with a unique pharmacodynamic profile. It is effective and well-tolerated for the short-term treatment of schizophrenia and acute bipolar depression. It has a low risk of inducing weight gain, metabolic, or cardiac abnormalities, although its risk of akathisia may exceed that of other modern antipsychotics. Further research is needed for its long-term effects in schizophrenia and bipolar disorder, and for other potential indications (Pompili et al., 2018).

Advances in Dopamine D2 Receptor Ligands

The compound's structure, including the benzisothiazolyl piperazine moiety, is critical for high D2 receptor affinity, indicating its potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structure-function relationship of novel D2 receptor ligands emphasizes the therapeutic potential of compounds containing this moiety (Jůza et al., 2022).

DNA Minor Groove Binders

Compounds like Hoechst 33258, structurally related to the benzisothiazolyl piperazine, bind strongly to the minor groove of DNA, indicating potential applications in cell biology for chromosome and nuclear staining, as well as in drug design for targeting specific DNA sequences (Issar & Kakkar, 2013).

Chemical Groups for CNS Acting Drugs

Functional groups related to benzisothiazolyl piperazines are identified as potential leads for synthesizing compounds with central nervous system activity. These compounds might be utilized in designing new drugs for CNS disorders, highlighting the significance of such structural moieties in medicinal chemistry (Saganuwan, 2017).

作用機序

The compound has been tested for potential antipsychotic activity in relevant receptor binding assays and behavioral screens . It has shown potent affinity for dopaminergic binding sites and even greater affinity for serotonin receptors, suggesting a serotonergic component may be relevant to its atypical profile .

Safety and Hazards

特性

IUPAC Name |

[1-(1,2-benzothiazol-3-yl)piperidin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c14-9-10-5-7-16(8-6-10)13-11-3-1-2-4-12(11)17-15-13/h1-4,10H,5-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYHGEXZZLBTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C2=NSC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

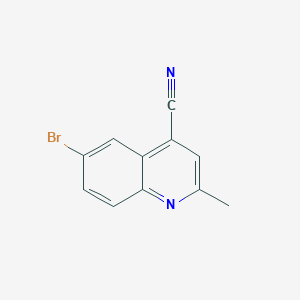

![7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1376051.png)

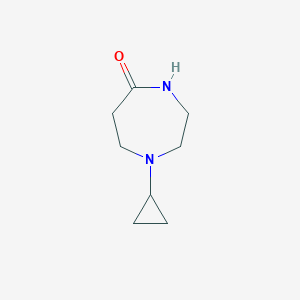

![Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1376055.png)

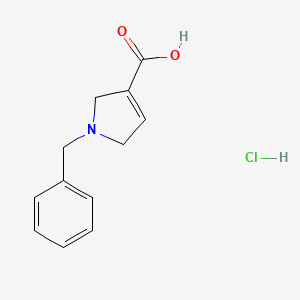

![Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate](/img/structure/B1376058.png)

![Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376061.png)

![6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1376072.png)